molecular formula C17H21NO3S B2879202 3-(Benzylsulfonyl)-2-isopropoxy-4,6-dimethylpyridine CAS No. 262439-82-7

3-(Benzylsulfonyl)-2-isopropoxy-4,6-dimethylpyridine

Cat. No. B2879202
CAS RN: 262439-82-7
M. Wt: 319.42
InChI Key: ZLBSNZQZLDURTB-UHFFFAOYSA-N
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Description

The compound “3-(Benzylsulfonyl)-2-isopropoxy-4,6-dimethylpyridine” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted with an isopropoxy group at the 2-position, a benzylsulfonyl group at the 3-position, and methyl groups at the 4 and 6 positions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzylsulfonyl group would likely have a significant impact on the compound’s overall structure and properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyridine ring is aromatic and relatively stable, but it can participate in electrophilic substitution reactions. The benzylsulfonyl group could also potentially undergo various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the nonpolar isopropoxy and methyl groups would impact the compound’s solubility, polarity, and reactivity .

Scientific Research Applications

Enzyme Inhibition

3-(Benzylsulfonyl)-2-isopropoxy-4,6-dimethylpyridine: has potential applications in the development of enzyme inhibitors. For instance, compounds with a benzylsulfonyl moiety have been explored for their ability to inhibit the enzyme dihydrofolate reductase . This enzyme is crucial in the synthesis of nucleotides and its inhibition can lead to the development of anticancer and antibacterial drugs.

Anticancer Activity

The structural features of this compound suggest it could be synthesized into analogs that exhibit anticancer properties. The benzylsulfonyl group, when attached to certain heterocyclic frameworks like indoles, has shown promise in the development of new anticancer agents .

Antibacterial Properties

Sulfonamide-based compounds, such as those containing the benzylsulfonyl group, have a long history of use as antibacterial agents. The compound could be a precursor for the synthesis of new sulfonamide derivatives with enhanced antibacterial efficacy .

Antiviral Research

The compound’s structure is conducive to chemical modifications that could explore its use in antiviral drug development. Modifications at the pyridine ring, for instance, could lead to the discovery of novel compounds with antiviral activities .

Molecular Spectroscopy

In molecular spectroscopy, this compound could be used as a standard or reference material due to its unique spectral properties. It could help in the characterization of new materials or in the development of novel characterization methods .

Drug Design and Production

Given its structural complexity and the presence of multiple functional groups, 3-(Benzylsulfonyl)-2-isopropoxy-4,6-dimethylpyridine could serve as a key intermediate in the design and production of a variety of drugs. Its molecular framework allows for a range of substitutions that can lead to pharmacologically active derivatives .

Pharmacophore Modeling

The compound could be used in pharmacophore modeling to identify and design new drug candidates. Its structure could serve as a template for the creation of new molecules that mimic its biological activity .

Antioxidant Research

Compounds with a benzylsulfonyl group have been associated with antioxidant properties. As such, this compound could be investigated for its potential role in combating oxidative stress-related diseases .

Mechanism of Action

Without specific context (such as the compound’s use in a biological system or a chemical reaction), it’s difficult to discuss a “mechanism of action” for this compound .

Safety and Hazards

Without specific data, it’s difficult to provide detailed safety and hazard information for this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be of interest in various areas of research, such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

3-benzylsulfonyl-4,6-dimethyl-2-propan-2-yloxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-12(2)21-17-16(13(3)10-14(4)18-17)22(19,20)11-15-8-6-5-7-9-15/h5-10,12H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBSNZQZLDURTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)CC2=CC=CC=C2)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201321205
Record name 3-benzylsulfonyl-4,6-dimethyl-2-propan-2-yloxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201321205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665707
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(Benzylsulfonyl)-2-isopropoxy-4,6-dimethylpyridine

CAS RN

262439-82-7
Record name 3-benzylsulfonyl-4,6-dimethyl-2-propan-2-yloxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201321205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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